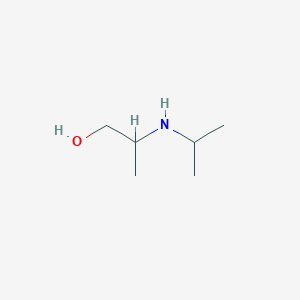
(S)-2-Isopropylaminopropane-1-Ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Isopropylaminopropane-1-Ol is a chiral organic compound with significant importance in various fields of chemistry and industry. It is characterized by the presence of an isopropylamino group attached to a propane-1-ol backbone. This compound is known for its applications in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Isopropylaminopropane-1-Ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of (S)-2-Isopropylaminopropanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. Another approach involves the reduction of (S)-2-Isopropylaminopropanal using sodium borohydride (NaBH4) in an alcohol solvent.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of chiral catalysts and enantioselective reduction techniques is crucial to obtain the desired enantiomeric purity. Additionally, purification processes such as distillation and recrystallization are employed to achieve high purity levels.
化学反応の分析
Types of Reactions: (S)-2-Isopropylaminopropane-1-Ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form secondary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.
Major Products Formed:
Oxidation: (S)-2-Isopropylaminopropanone or (S)-2-Isopropylaminopropanal.
Reduction: Secondary amines.
Substitution: Alkyl halides.
科学的研究の応用
(S)-2-Isopropylaminopropane-1-Ol has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is a precursor in the synthesis of active pharmaceutical ingredients (APIs) for drugs targeting neurological and cardiovascular conditions.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
作用機序
The mechanism of action of (S)-2-Isopropylaminopropane-1-Ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s chiral nature allows it to exhibit enantioselective interactions, leading to distinct biological effects. For example, it may inhibit or activate enzymes involved in neurotransmitter synthesis, thereby influencing neurological functions.
類似化合物との比較
- ®-2-Isopropylaminopropane-1-Ol
- 2-Aminopropane-1-Ol
- 2-Isopropylaminoethanol
Comparison: (S)-2-Isopropylaminopropane-1-Ol is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. Compared to its enantiomer ®-2-Isopropylaminopropane-1-Ol, the (S)-enantiomer may exhibit different pharmacological activities and binding affinities. The presence of the isopropylamino group differentiates it from 2-Aminopropane-1-Ol, which lacks the isopropyl substituent, leading to variations in chemical reactivity and biological interactions. Similarly, 2-Isopropylaminoethanol has a shorter carbon chain, resulting in different physicochemical properties and applications.
生物活性
(S)-2-Isopropylaminopropane-1-ol, also known as (S)-2-(Isopropylamino)propan-1-ol, is a chiral compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C6H15NO
- Molecular Weight : 117.19 g/mol
- Boiling Point : 183.9 °C
- Density : 0.87 g/cm³
- CAS Number : 24403-02-9
This compound exhibits its biological effects primarily through interaction with the adrenergic system. It acts as a competitive antagonist of β-adrenergic receptors, which are crucial in regulating cardiovascular functions. This mechanism is beneficial in treating conditions such as hypertension, heart failure, and arrhythmias by reducing cardiac workload and oxygen demand .
Pharmacological Effects
The compound has been studied for various pharmacological effects:
- Antihypertensive Activity : It lowers blood pressure by inhibiting the effects of catecholamines on the heart and blood vessels.
- Antiarrhythmic Properties : By stabilizing cardiac membranes, it helps prevent abnormal heart rhythms.
- Antioxidant Activity : Some studies suggest that it possesses antioxidant properties, potentially offering protective effects against oxidative stress in cardiovascular diseases .
Antioxidant Activity Study
A recent study investigated the antioxidant activity of various aryloxyaminopropanol derivatives, including this compound. The antioxidant capacity was measured using the ABTS assay, revealing that the compound exhibits significant free radical scavenging activity compared to standard antioxidants .
Clinical Implications in Heart Disease
Research has shown that β-blockers with structures similar to this compound are effective in managing chronic heart failure. A study highlighted the benefits of these compounds in reducing mortality rates among patients with heart failure due to their ability to mitigate adrenergic overactivity .
Comparative Biological Activity Table
| Compound | Mechanism of Action | Therapeutic Use | Antioxidant Activity |
|---|---|---|---|
| This compound | β-Adrenergic receptor antagonist | Hypertension, arrhythmias | Moderate |
| Propranolol | β-Adrenergic receptor antagonist | Hypertension, anxiety | High |
| Carvedilol | β/α-Adrenergic blocker | Heart failure, hypertension | Very High |
特性
CAS番号 |
129156-64-5 |
|---|---|
分子式 |
C6H15NO |
分子量 |
117.19 g/mol |
IUPAC名 |
2-(propan-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-5(2)7-6(3)4-8/h5-8H,4H2,1-3H3 |
InChIキー |
VGZJOXPMODLELN-UHFFFAOYSA-N |
SMILES |
CC(C)NC(C)CO |
異性体SMILES |
C[C@@H](CO)NC(C)C |
正規SMILES |
CC(C)NC(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















